molecular formula C10H13NO3 B2542271 (2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid CAS No. 2248199-45-1

(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B2542271
CAS No.: 2248199-45-1
M. Wt: 195.218
InChI Key: QGFPIJCOTUZYQG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the use of pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst. The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The reaction proceeds through a carbocation intermediate.


Chemical Reactions Analysis

This compound participates in various chemical reactions, including cyclization reactions leading to the formation of pyrazolo[3,4-b]quinolinones. These products exhibit important biological properties, such as GSK3 inhibition, tubulin inhibition, and antileishmanial activity .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Future Directions

: Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10, 35499. Read more

Properties

IUPAC Name

(2S)-3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPIJCOTUZYQG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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